molecular formula C10H16N2 B13119810 1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine

1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine

Cat. No.: B13119810
M. Wt: 164.25 g/mol
InChI Key: MZLQIJXQHUBEJQ-UHFFFAOYSA-N
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Description

1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an isopropyl group at the 6th position of the pyridine ring and a methylmethanamine group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-isopropylpyridine, which serves as the starting material.

    N-Methylation: The pyridine ring is subjected to N-methylation using methylamine under controlled conditions. This step introduces the N-methylmethanamine group to the pyridine ring.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in drug discovery and development, particularly in the search for new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in treating various medical conditions, although further studies are needed to confirm its efficacy and safety.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Isopropylpyridin-3-yl)ethanone: This compound is structurally similar but lacks the N-methylmethanamine group.

    6-Isopropylpyridine: The parent compound without any additional functional groups.

    N-Methylpyridin-3-amine: Similar structure but without the isopropyl group at the 6th position.

Uniqueness

1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine is unique due to the presence of both the isopropyl group and the N-methylmethanamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-methyl-1-(6-propan-2-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C10H16N2/c1-8(2)10-5-4-9(6-11-3)7-12-10/h4-5,7-8,11H,6H2,1-3H3

InChI Key

MZLQIJXQHUBEJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C=C1)CNC

Origin of Product

United States

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